1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea is a chemical compound characterized by a complex structure, which includes fluoro, methyl, and methoxy functional groups. The inclusion of these functional groups imparts unique properties to this compound, which finds relevance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic synthesis procedures. Key steps might include:
Nitration of a precursor benzo[c][1,2,5]thiadiazole derivative to introduce the nitro group.
Reduction of the nitro group to form an amine derivative.
Fluorination at specific positions of the ring system.
Alkylation to introduce the 2-(ethyl) linkage.
Formation of the urea derivative through reaction with an isocyanate.
Industrial Production Methods: In industrial settings, the production of such compounds often leverages large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. This includes precise temperature control, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Where specific functional groups might be further oxidized to introduce new functionalities.
Reduction: : Reduction processes could involve the reduction of the nitro groups back to amines.
Substitution: : Halo-substitution reactions can be used to introduce new groups in place of the fluoro group.
Oxidation: : Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: : Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: : Nucleophilic substitution reactions may be conducted with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Oxidation: : Could lead to the formation of carboxylic acids or ketones.
Reduction: : May yield primary or secondary amines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for synthesizing more complex molecules, aiding in the development of novel materials and polymers.
Biology: In biological research, it serves as a probe or a marker for various biochemical pathways due to its distinctive functional groups.
Medicine: This compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: Industrially, it can be used in the production of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea exerts its effects is largely dependent on its interaction with molecular targets. For example:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: : This could include the inhibition of specific biochemical pathways or the activation of metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea stands out due to its unique combination of functional groups and reactivity.
Similar Compounds:6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole: : Lacks the urea derivative and the methoxyphenyl group.
3-methoxyphenylurea: : Does not include the complex benzo[c][1,2,5]thiadiazol structure.
Ethyl-substituted ureas: : Similar structure but with varying functional groups at different positions.
Properties
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-21-15-7-6-12(18)10-16(15)22(27(21,24)25)9-8-19-17(23)20-13-4-3-5-14(11-13)26-2/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVWYJKCZNIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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